molecular formula C14H19Cl2N3O2 B12330012 tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1636884-12-2

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12330012
CAS No.: 1636884-12-2
M. Wt: 332.2 g/mol
InChI Key: ASMZMGLKODDNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tert-Butyl 3-(2,6-Dichloropyrimidin-4-yl)Piperidine-1-Carboxylate

Historical Context and Discovery Timeline

The development of this compound emerged from three intersecting chemical innovations:

  • Boc-protection strategies : Introduced in the 1960s, tert-butoxycarbonyl groups revolutionized amine protection in peptide synthesis, later extending to heterocyclic systems.
  • Dichloropyrimidine chemistry : The patent literature of the 1990s, including foundational work on 4,6-dichloropyrimidine synthesis (US6018045A), established reliable routes to halogenated pyrimidines.
  • Piperidine functionalization : Advances in transition-metal catalysis during the 2000s enabled precise substitution patterns on piperidine rings, critical for positioning the dichloropyrimidine group at the 3-position.

First reported in the late 2010s, this compound filled a critical gap in medicinal chemistry by providing simultaneous protection of the piperidine nitrogen while offering two orthogonal reactive sites on the pyrimidine ring. Early synthetic routes adapted methods from analogous 4-substituted piperidine derivatives, with key refinements in regiocontrol achieved through careful optimization of coupling conditions.

Table 1: Key Chronological Developments
Year Milestone Significance
1996 4,6-Dichloropyrimidine synthesis patented Enabled reliable access to dichloropyrimidine precursors
2014 Biological studies of dichloropyrimidines Demonstrated therapeutic potential of dichloropyrimidine derivatives
2018 Commercial availability of 3-substituted isomer Marked transition from research chemical to widely used building block

Significance in Modern Heterocyclic Chemistry

The compound's unique architecture addresses three fundamental challenges in heterocyclic synthesis:

Steric Protection and Directionality
The Boc group at the piperidine nitrogen serves dual purposes:

  • Prevents unwanted nucleophilic attack at the amine center during reactions
  • Creates a defined stereoelectronic environment that directs substitution to the 2- and 6-positions of the pyrimidine ring

Multidirectional Reactivity
The 2,6-dichloropyrimidine moiety exhibits differentiated reactivity:

  • Position 2 : Undergoes selective Suzuki-Miyaura coupling with aryl boronic acids
  • Position 6 : Prefers Buchwald-Hartwig amination with secondary amines
  • Pyrimidine Core : Allows sequential functionalization through controlled stepwise substitution

Conformational Control
X-ray crystallographic studies of related compounds suggest the piperidine ring adopts a chair conformation, positioning the Boc group axially and the pyrimidine substituent equatorially. This spatial arrangement minimizes steric interactions while maximizing electronic communication between the two aromatic systems.

Table 2: Comparative Reactivity of Pyrimidine Positions
Position Reactivity Profile Typical Reactions
2-Cl Electrophilic aromatic substitution Suzuki coupling, Ullmann coupling
6-Cl Nucleophilic aromatic substitution Amination, alkoxylation
4-C Cross-coupling site Negishi, Stille couplings

The compound's versatility is exemplified in its applications:

  • Pharmaceutical intermediates : Serves as precursor to kinase inhibitors and epigenetic modulators
  • Materials science : Building block for conjugated polymers with tailored electronic properties
  • Catalysis : Ligand precursor for transition metal complexes in asymmetric synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1636884-12-2

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3

InChI Key

ASMZMGLKODDNNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction with 2,4,6-Trichloropyrimidine

The most widely reported method involves SNAr between tert-butyl 3-aminopiperidine-1-carboxylate and 2,4,6-trichloropyrimidine. The 4-chloro position of the pyrimidine is selectively displaced by the piperidine amine under basic conditions.

Procedure :

  • Reagents :
    • tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)
    • 2,4,6-Trichloropyrimidine (1.2 equiv)
    • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
    • Solvent: N-Methylpyrrolidone (NMP)
  • Conditions : Microwave heating at 130°C for 45 minutes.
  • Workup : Dilution with ethyl acetate, washing with water/brine, and silica gel chromatography.
  • Yield : 64%.

Mechanistic Insight :
The electron-withdrawing chlorine atoms at the 2- and 6-positions activate the pyrimidine ring, facilitating nucleophilic attack at the 4-position. The Boc group on piperidine remains stable under these conditions.

Alternative Solvent Systems: HPMC/Water

Recent advancements in green chemistry have utilized hydroxypropyl methylcellulose (HPMC) in water as a sustainable solvent for SNAr.

Procedure :

  • Reagents :
    • 2,4,6-Trichloropyrimidine (1.0 equiv)
    • tert-Butyl 3-aminopiperidine-1-carboxylate (1.1 equiv)
    • Base: Sodium tert-butoxide (1.5 equiv)
    • Solvent: 0.1–2 wt% HPMC in water.
  • Conditions : Room temperature, 30-minute stirring.
  • Yield : ~85% (extrapolated from analogous reactions in).

Advantages :

  • Reduced hydrolysis of pyrimidine compared to traditional polar aprotic solvents.
  • Scalable and environmentally benign.

Coupling Strategies Using Prefunctionalized Intermediates

Buchwald-Hartwig Amination

While less common, palladium-catalyzed couplings have been explored for sterically hindered substrates.

Procedure :

  • Reagents :
    • tert-Butyl 3-bromopiperidine-1-carboxylate (1.0 equiv)
    • 2,6-Dichloro-4-aminopyrimidine (1.2 equiv)
    • Catalyst: Pd(dba)₂ (5 mol%)
    • Ligand: XantPhos (10 mol%)
    • Base: Cs₂CO₃ (2.0 equiv)
    • Solvent: 1,4-Dioxane.
  • Conditions : 100°C, 12 hours.
  • Yield : 55–60%.

Limitations :

  • Lower yields due to competing side reactions.
  • Requires inert atmosphere and specialized catalysts.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
SNAr (NMP/DIPEA) 2,4,6-Trichloropyrimidine, DIPEA 130°C, microwave, 45m 64% High selectivity, fast Requires microwave reactor
SNAr (HPMC/Water) Sodium tert-butoxide, HPMC RT, 30m ~85% Green chemistry, scalable Optimized for specific substrates
Buchwald-Hartwig Pd(dba)₂, XantPhos, Cs₂CO₃ 100°C, 12h 55–60% Broad substrate scope Low yield, expensive reagents

Critical Parameters Influencing Reaction Efficiency

Base Selection

  • DIPEA vs. Sodium tert-Butoxide : DIPEA provides superior solubility in NMP, while sodium tert-butoxide in HPMC/water minimizes hydrolysis.
  • Steric Effects : Bulkier bases (e.g., DIPEA) reduce over-substitution at the 2- or 6-positions of pyrimidine.

Solvent Optimization

  • NMP : Enhances reaction rate but poses toxicity concerns.
  • HPMC/Water : Eco-friendly but requires precise control of polymer concentration to stabilize intermediates.

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), 6.70 (s, 1H, pyrimidine-H).
  • LC-MS : m/z 332.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : SNAr in HPMC/water reduces solvent costs by 40% compared to NMP.
  • Purification : Silica gel chromatography remains standard, though recrystallization from ethanol/water is feasible for high-purity batches.

Emerging Methodologies

  • Electrochemical Synthesis : Preliminary studies show promise for chloride displacement under mild potentials, avoiding strong bases.
  • Flow Chemistry : Continuous-flow reactors improve heat transfer and reproducibility in SNAr reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2,6-dichloropyrimidine group undergoes selective displacement reactions at the C4 position due to electron-withdrawing effects from adjacent chlorine atoms.

Reaction Type Reagents/Conditions Product Yield Applications
Chlorine displacementAmines (e.g., aniline, alkylamines)4-amino-2,6-dichloropyrimidine derivatives60-85%Kinase inhibitor precursors
Suzuki couplingBoronic acids/Pd catalystsBiarylpyrimidine scaffolds70-92%Fluorescent probes, drug candidates

Key findings:

  • Microwave-assisted reactions (135°C, 45 min) in NMP with DIPEA achieve higher yields compared to conventional heating .

  • Steric hindrance from the Boc-protected piperidine influences regioselectivity.

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group undergoes acid- or base-catalyzed cleavage to expose the piperidine amine.

Method Conditions Product Yield Notes
Acidic cleavageHCl/EtOAc (4M, 1h, rt)Piperidine hydrochloride salt95% Requires neutralization for free base
Basic hydrolysisNaOH (5N, 70°C, 3h)3-(2,6-dichloropyrimidin-4-yl)piperidine88% Aqueous workup preserves pyrimidine

Critical data:

  • Hydrolysis kinetics show pseudo-first-order behavior with k=0.12min1k = 0.12 \, \text{min}^{-1} in 5N NaOH .

  • Deprotected amine serves as a key building block for CDK7 inhibitors like SY-5609 .

Catalytic Hydrogenation

Selective reduction of the pyrimidine ring is achievable under controlled conditions.

Catalyst Conditions Product Yield Selectivity
Pd/C (10% w/w)H₂ (1 atm), EtOH, 16hPartially saturated pyrimidine78%C4-C5 double bond retention
Rh/Al₂O₃High-pressure H₂ (50 psi)Fully saturated piperidine-pyrimidine65%Requires elevated temperatures

Research insights:

  • Hydrogenation preserves the Boc group when conducted in ethanol.

  • Over-reduction leads to ring-opening byproducts (<5%).

Cross-Coupling Reactions

The dichloropyrimidine moiety participates in palladium-mediated couplings:

Coupling Type Reagents Product Yield Key Partners
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃C4-aminated pyrimidines82%Secondary amines, anilines
NegishiZnR₂/Pd(PPh₃)₄C4-alkyl/aryl derivatives75%Functionalized organozinc reagents

Notable applications:

  • Used to install indole substituents in CDK7 inhibitor synthesis .

  • Enables rapid diversification for structure-activity relationship (SAR) studies.

Functional Group Interconversion

The Boc group allows strategic modifications:

Transformation Reagents Product Yield
Boc → FmocFmoc-Cl/DMAP, CH₂Cl₂Fmoc-protected piperidine91%
Reductive aminationAldehydes/NaBH₃CNN-alkylated piperidines68%

Mechanistic notes:

  • DMAP accelerates Fmoc protection by activating the carbonate intermediate.

  • Steric bulk from the pyrimidine ring limits N-alkylation to small aldehydes.

This compound’s reactivity profile makes it indispensable for constructing complex heterocyclic systems. Recent studies highlight its role in developing selective kinase inhibitors , with optimized reaction conditions (e.g., microwave assistance ) significantly improving synthetic efficiency. Continued exploration of its coupling chemistry may unlock new therapeutic candidates.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate lies in its potential as a pharmaceutical agent. Research has indicated that derivatives of this compound may exhibit significant activity against various diseases, particularly in the realm of oncology and infectious diseases.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The mechanism of action appeared to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This suggests that the compound could be further explored as a lead candidate for anticancer drug development.

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Its ability to interact with biological systems makes it a candidate for development as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research conducted on related compounds has shown promising herbicidal activity against certain weeds. The mechanism often involves disrupting metabolic pathways specific to plant growth, thereby providing an effective means of weed management without adversely affecting crop yields.

Biochemical Research

In biochemical research, this compound can serve as a tool compound for studying enzyme interactions and signaling pathways.

Application in Enzyme Inhibition Studies

Studies have utilized this compound to investigate its role as an inhibitor of specific enzymes involved in metabolic processes. For instance, its effects on enzymes such as cyclooxygenase and lipoxygenase have been explored, indicating potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor binding sites, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

  • Structural Difference : The dichloropyrimidine group is attached at the 4-position of the piperidine ring instead of the 3-position.
  • Impact : Regiochemical variation may alter steric interactions and electronic distribution, affecting reactivity and binding affinity in biological systems.
  • Molecular Formula : C₁₄H₁₉Cl₂N₃O₂; Molecular Weight : 332.23 .

tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

  • Structural Difference: Features a cyclopropylamino-pyrimidine substituent linked via an aminomethyl group.
  • The aminomethyl linker may improve solubility.
  • Molecular Formula : C₁₈H₂₉N₅O₂; Molecular Weight : 347.45 .

(R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Structural Difference : Contains a fused imidazo-pyrrolo-pyrazine heterocycle instead of dichloropyrimidine.
  • Impact : The extended π-system may enhance interactions with aromatic residues in enzyme active sites, relevant for kinase inhibitors.
  • Synthesis : Involves palladium-catalyzed hydrogenation and silica gel chromatography .

Physicochemical Properties

Compound Name Physical State Solubility (Predicted) Key Functional Groups
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate Solid Low (lipophilic) Dichloropyrimidine, Boc
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Moderate (polar amino group) Pyridine, Boc, Amino
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Solid High (ionizable tetrazole) Tetrazole, Boc

Key Observations :

  • Lipophilicity : Dichloropyrimidine derivatives (e.g., target compound) are more lipophilic than tetrazole or pyridine analogues.
  • Ionizability : Tetrazole-containing compounds exhibit acidic properties (pKa ~4–5), enhancing water solubility at physiological pH .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula MW Substituent Position Heterocycle Key Activity
This compound C₁₄H₁₉Cl₂N₃O₂ 332.23 3-position 2,6-Dichloropyrimidine Kinase inhibition
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (1439823-01-4) C₁₄H₁₉Cl₂N₃O₂ 332.23 4-position 2,6-Dichloropyrimidine Intermediate
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₀H₁₇N₅O₂ 247.28 3-position Tetrazole Antidiabetic (IC₅₀ 7.12 μM)

Biological Activity

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (CAS No. 1637407-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H17Cl2N3O2C_{13}H_{17}Cl_2N_3O_2 with a molecular weight of 318.20 g/mol. It features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇Cl₂N₃O₂
Molecular Weight318.20 g/mol
CAS Number1637407-18-1
Boiling PointNot specified
Storage ConditionsInert atmosphere, 2-8°C

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and immune modulation.

The compound has been shown to interact with various biological targets, including:

  • Kinase Inhibition : It acts as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial in cancer cell proliferation and survival.
  • Antitumor Activity : Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating key apoptotic pathways.
  • Immune Modulation : The compound has potential applications in enhancing immune responses against tumors by affecting T-cell activation and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of human cancer, suggesting its potential as a therapeutic agent.
  • Combination Therapy : Research indicated that when used in combination with other chemotherapeutics, it enhanced overall treatment efficacy and reduced side effects associated with high-dose chemotherapy.
  • Toxicological Profile : Toxicity studies revealed that while the compound exhibits potent biological activity, it also presents risks such as acute toxicity upon ingestion and skin irritation upon contact.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate, and how are data interpreted?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure. Key signals include the tert-butyl group (δ ~1.4 ppm for 1H^1H, δ ~28 ppm for 13C^{13}C) and pyrimidine protons (δ ~8.5 ppm for 1H^1H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+^+) and fragmentation patterns to verify purity and structural integrity.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Q. How should researchers safely handle and store this compound to minimize degradation?

  • Protocol :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C in a dark, dry environment to prevent hydrolysis of the tert-butyl carbamate group .
  • Contradictions : While some SDS classify it as non-hazardous (), others recommend respiratory protection due to potential dust formation ().

Q. What synthetic routes are reported for analogous tert-butyl piperidine carboxylates, and how can they be adapted?

  • Approach :

  • Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) at 0–25°C .
  • Pyrimidine Coupling : Use Suzuki-Miyaura cross-coupling for 2,6-dichloropyrimidine substitution (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) .
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/DCM). Use SHELXL for refinement; monitor C–Cl bond lengths (~1.73 Å) and piperidine ring puckering .
  • Contradictions : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine crystallization solvents or consider twinning (common in halogenated compounds) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Workflow :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C4 on pyrimidine) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS to model activation energies.
  • Validation : Compare predicted vs. experimental 1H^1H-NMR shifts for intermediates (Δδ < 0.1 ppm acceptable) .

Q. How do structural modifications (e.g., substituents on pyrimidine) impact biological activity in related compounds?

  • Case Study :

  • SAR Analysis : Replace 2,6-dichloro groups with –OCH3_3 or –CF3_3. Assess inhibition of kinase targets (e.g., JAK2) via enzyme assays (IC50_{50} values) .
  • Metabolic Stability : Introduce deuterium at the piperidine C3 position; evaluate half-life in microsomal assays (human/rat) to reduce oxidative degradation .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s stability under acidic conditions. How can this be addressed experimentally?

  • Experimental Design :

  • Stress Testing : Expose the compound to HCl (0.1–1 M in dioxane) at 25–50°C. Monitor Boc deprotection via TLC or 1H^1H-NMR (disappearance of tert-butyl signal).
  • Kinetic Analysis : Use HPLC to quantify degradation products (e.g., piperidine-HCl) and calculate rate constants (k) .

Tables

Table 1 : Key Spectral Data for this compound (Hypothetical)

Technique Key Signals/Parameters Interpretation
1H^1H-NMRδ 1.42 (s, 9H, tert-butyl)Boc group confirmed
13C^{13}C-NMRδ 154.8 (C=O)Carbamate carbonyl
HRMSm/z 362.0568 [M+H]+^+Molecular ion

Table 2 : Comparison of Synthetic Yields for Analogous Compounds

Substituent Coupling Method Yield (%) Reference
2,6-DichloroSuzuki-Miyaura78
2-Fluoro-6-methylBuchwald-Hartwig65

Notes

  • Safety : Always cross-reference SDS from multiple vendors (e.g., ALADDIN, KISHIDA) due to variability in hazard classifications .
  • Advanced Tools : Leverage SHELX for crystallography and PubChem-derived computational models for mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.